Cas no 605-37-8 (2,3-Dihydroxy-1,4-naphthoquinone)

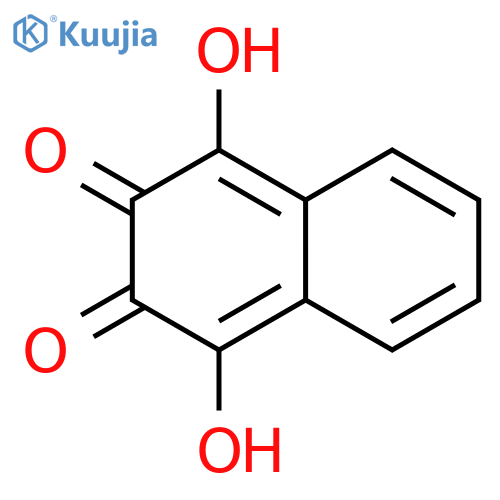

605-37-8 structure

商品名:2,3-Dihydroxy-1,4-naphthoquinone

2,3-Dihydroxy-1,4-naphthoquinone 化学的及び物理的性質

名前と識別子

-

- 1,4-dihydroxynaphthalene-2,3-dione

- 2,3-DIHYDROXY-1,4-NAPHTHOQUINONE

- 2,3-Dihydroxynaphthoquinone

- 2,3-dihydroxy-[1,4]naphthoquinone

- 2,3-Dihydroxy-1,4-naphthalindion

- 2,3-Dihydroxy-1,4-naphthochinon

- 2,3-dihydroxynaphthalene-1,4-dione

- 2,3-dihydroxynaphtho-1,4-quinone

- 2,4-naphthosemiquinone

- Isonaphthazarin

- Isonaphthazarine

- NSC401107

- SureCN461648

- UNII-P55V4GVI5W

- 605-37-8

- SCHEMBL461648

- 2,3-Dihydroxy naphthoquinone

- 1,4-NAPHTHOQUINONE, 2,3-HYDROXY-

- BVQUETZBXIMAFZ-UHFFFAOYSA-N

- MFCD00019554

- 2,3-Dihydroxynaphthoquinone #

- CS-0326884

- STL069886

- Q27286187

- DTXSID80876184

- P55V4GVI5W

- 1,4-Naphthoquinone, 2,3-dihydroxy-

- NSC-401107

- SCHEMBL6988547

- HMS2271D09

- CHEMBL1328567

- NSC 401107

- 2,3-dihydroxy-1,4-naphthalenedione

- 1,4-Naphthalenedione, 2,3-dihydroxy-

- AKOS004115506

- DTXCID801014292

- 2,3-Dihydroxy-1,4-naphthoquinone

-

- MDL: MFCD00019554

- インチ: InChI=1S/C10H6O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H

- InChIKey: BVQUETZBXIMAFZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=O)C(=C(C2=O)O)O

計算された属性

- せいみつぶんしりょう: 190.02658

- どういたいしつりょう: 190.027

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 417

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- 密度みつど: 1.3366 (rough estimate)

- ゆうかいてん: 282°C

- ふってん: 285.64°C (rough estimate)

- フラッシュポイント: 300.8°C

- 屈折率: 1.5280 (estimate)

- PSA: 74.6

- LogP: 1.39320

2,3-Dihydroxy-1,4-naphthoquinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM240484-5g |

2,3-Dihydroxynaphthalene-1,4-dione |

605-37-8 | 97% | 5g |

$*** | 2023-05-30 | |

| A2B Chem LLC | AG92014-50mg |

2,3-Dihydroxynaphthalene-1,4-dione |

605-37-8 | 50mg |

$264.00 | 2024-04-19 | ||

| A2B Chem LLC | AG92014-5mg |

2,3-Dihydroxynaphthalene-1,4-dione |

605-37-8 | 5mg |

$175.00 | 2024-04-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397554-5g |

2,3-Dihydroxynaphthalene-1,4-dione |

605-37-8 | 97% | 5g |

¥4052.00 | 2024-05-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397554-1g |

2,3-Dihydroxynaphthalene-1,4-dione |

605-37-8 | 97% | 1g |

¥1539.00 | 2024-05-07 | |

| Crysdot LLC | CD12056489-5g |

2,3-Dihydroxynaphthalene-1,4-dione |

605-37-8 | 97% | 5g |

$704 | 2024-07-24 | |

| A2B Chem LLC | AG92014-10mg |

2,3-Dihydroxynaphthalene-1,4-dione |

605-37-8 | 10mg |

$202.00 | 2024-04-19 | ||

| TRC | D360510-50mg |

2,3-Dihydroxy-1,4-naphthoquinone |

605-37-8 | 50mg |

$ 150.00 | 2023-09-07 | ||

| TRC | D360510-5mg |

2,3-Dihydroxy-1,4-naphthoquinone |

605-37-8 | 5mg |

$ 57.00 | 2023-09-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058322-500mg |

2,3-Dihydroxynaphthoquinone |

605-37-8 | 500mg |

3233.0CNY | 2021-07-13 |

2,3-Dihydroxy-1,4-naphthoquinone 関連文献

-

1. Synthesis of arizonin C1Margaret A. Brimble,Sara J. Phythian,Hishani Prabaharan J. Chem. Soc. Perkin Trans. 1 1995 2855

-

Han-Yue Qiu,Peng-Fei Wang,Zi-Zhen Wang,Yue-Lin Luo,Dong-Qing Hu,Jin-Liang Qi,Gui-Hua Lu,Yan-Jun Pang,Rong-Wu Yang,Hai-Liang Zhu,Xiao-Ming Wang,Yong-Hua Yang RSC Adv. 2016 6 83003

-

Monika Gensicka-Kowalewska,Grzegorz Cholewiński,Krystyna Dzierzbicka RSC Adv. 2017 7 15776

-

Kasi Viswanatharaju Ruddraraju,Zhong-Yin Zhang Mol. BioSyst. 2017 13 1257

-

Fang Ke,Xiaole Chen,Zhengkai Li,Haifeng Xiang,Xiangge Zhou RSC Adv. 2013 3 22837

605-37-8 (2,3-Dihydroxy-1,4-naphthoquinone) 関連製品

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 249916-07-2(Borreriagenin)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量